molecular formula C6H10ClOPS B1361561 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide CAS No. 6303-19-1

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide

Cat. No.: B1361561
CAS No.: 6303-19-1
M. Wt: 196.64 g/mol
InChI Key: GSYQLCCZGFRVPS-UHFFFAOYSA-N
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Description

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is an organophosphorus compound with the molecular formula C6H10ClOPS. This compound is known for its unique structural features, which include a phosphorus atom bonded to both sulfur and chlorine atoms, forming a heterocyclic ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide typically involves the reaction of phosphorus trichloride with 2,4,4-trimethyl-1-pentene in the presence of sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+C6H12C6H10ClOPS\text{PCl}_3 + \text{C}_6\text{H}_{12} \rightarrow \text{C}_6\text{H}_{10}\text{ClOPS} PCl3​+C6​H12​→C6​H10​ClOPS

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

    Substitution: The chlorine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide
  • 3,3,5-Trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide

Uniqueness

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-3,3,5-trimethyl-2-sulfanylidene-1,2λ5-oxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClOPS/c1-5-4-6(2,3)9(7,10)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYQLCCZGFRVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(P(=S)(O1)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClOPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284117
Record name 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide
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Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6303-19-1
Record name 1,2-Oxaphosphole, 2-chloro-2,3-dihydro-3,3,5-trimethyl-, 2-sulfide
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Record name 2-chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-sulfide
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Record name 2-CHLORO-2,3-DIHYDRO-3,3,5-TRIMETHYL-1,2-OXAPHOSPHOLE-2-THIONE
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